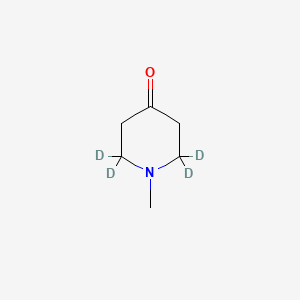

1-Methyl-4-oxopiperidine-d4

Beschreibung

Fundamental Principles of Stable Isotope Incorporation

The core principle of stable isotope labeling lies in the substitution of an atom in a molecule with its heavier, stable isotope. wikipedia.org Isotopes of an element share the same number of protons and electrons but differ in the number of neutrons, resulting in different atomic masses. usgs.govethernet.edu.et For instance, deuterium (B1214612) (²H) is a stable isotope of hydrogen that contains one proton and one neutron, making it heavier than the more common protium (B1232500) (¹H), which has only a proton. usgs.gov

This mass difference is the key to their utility. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can detect these mass variations, allowing researchers to distinguish labeled molecules from their unlabeled counterparts. wikipedia.orgmetwarebio.com The incorporation of stable isotopes can be achieved through two primary methods: direct chemical synthesis, where isotope-containing precursors are used to build the desired molecule, or through exchange reactions, where, for example, hydrogen atoms are swapped with deuterium atoms. symeres.com

Once a molecule is labeled, it can be introduced into a system to act as a tracer. wikipedia.org By tracking the labeled molecule, scientists can elucidate metabolic pathways, quantify reaction rates, and understand complex biological processes. creative-proteomics.comwikipedia.org This approach, known as metabolic flux analysis, is a vital tool for understanding how cells process nutrients and other substances. wikipedia.org

Advantages of Deuterium Labeling for Investigating Chemical and Biological Phenomena

Deuterium (²H or D) labeling offers several distinct advantages in scientific research. One of the most significant is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and protium (C-H). Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to the cleavage of a C-H bond. acs.org

This KIE is a valuable tool for several reasons:

Mechanistic Studies: By selectively replacing hydrogen with deuterium at specific positions in a molecule, researchers can determine which C-H bonds are broken during a chemical reaction, providing critical insights into the reaction mechanism. symeres.comacs.org

Metabolic Pathway Elucidation: In drug metabolism studies, deuterium labeling can help identify the sites on a drug molecule that are most susceptible to metabolic breakdown. acs.org By observing how the presence of deuterium alters the metabolic profile, scientists can understand how a drug is processed in the body.

Improved Pharmacokinetics: The KIE can be leveraged to slow down the metabolism of a drug, a strategy known as "deuterium switching." acs.orgnih.gov This can lead to a longer drug half-life, potentially reducing the required dosage and frequency of administration. acs.org The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies this principle. acs.orgnih.gov

Furthermore, deuterated compounds serve as excellent internal standards for quantitative mass spectrometry. acs.org Their chemical similarity to the non-deuterated analyte ensures they behave almost identically during sample preparation and analysis, while their mass difference allows for precise quantification.

Significance of Deuterated Piperidones in Contemporary Research

The piperidine (B6355638) ring is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Consequently, understanding the metabolism of piperidine-containing compounds is of great importance. Deuterated piperidones, such as 1-Methyl-4-piperidone-2,2,6,6-d4, are invaluable tools in this endeavor.

The strategic placement of deuterium atoms on the piperidine ring, specifically at positions adjacent to the nitrogen atom (α-positions), is particularly relevant. These α-C-H bonds are often metabolically labile, meaning they are prone to enzymatic oxidation. nih.gov By replacing these hydrogens with deuterium, researchers can investigate the metabolic stability of the piperidine ring. nih.gov

Studies have shown that deuteration of the piperidine ring can lead to metabolic switching, where the site of metabolism shifts to another part of the molecule. nih.gov This information is crucial for designing drugs with improved metabolic profiles and reduced formation of potentially toxic metabolites. nih.gov The use of deuterated piperidones in research provides a direct means to probe these metabolic pathways and guide the development of safer and more effective pharmaceuticals. google.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,6,6-tetradeuterio-1-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUPVABNAQUEJW-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=O)CC(N1C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662116 | |

| Record name | 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189723-14-5 | |

| Record name | 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Directed Isotopic Labeling of 1 Methyl 4 Piperidone 2,2,6,6 D4

Synthetic Routes to 1-Methyl-4-piperidone (B142233)

The synthesis of the piperidone scaffold is a well-established area of organic chemistry, with both historical and modern methods offering various pathways to this important heterocyclic core.

Historical Methodologies for the Non-Deuterated Analog

The first reported synthesis of 1-methyl-4-piperidone dates back to 1948 by S. M. McElvain. wikipedia.org This classical approach involved a double Michael reaction between methylamine (B109427) and two equivalents of ethyl acrylate (B77674), followed by a Dieckmann cyclization, saponification, and subsequent decarboxylation. wikipedia.org Another early method utilized the condensation of methylamine, formaldehyde (B43269), and the ethyl ester of acetonedicarboxylic acid. wikipedia.orgchemicalbook.com A third historical route involved the ring closure of 1,5-dichloro-3-pentanone with methylamine. wikipedia.org These foundational methods, while effective, often required harsh reaction conditions and multiple steps.

One notable historical procedure for obtaining 1-methyl-4-piperidone involves the hydrolysis and decarboxylation of 1-methyl-3-carbethoxy-4-piperidone hydrochloride by refluxing in 20% hydrochloric acid. chemicalbook.com

Contemporary Synthetic Approaches for Piperidone Scaffolds

Modern synthetic chemistry has expanded the toolbox for constructing piperidone rings, often focusing on efficiency, atom economy, and stereocontrol. The piperidine (B6355638) ring is a prevalent structural motif in numerous natural products and pharmaceuticals, making the development of efficient synthetic methods a continuous area of research. nih.govresearchgate.netmdpi.comsemanticscholar.org

Contemporary strategies often employ catalytic methods and multicomponent reactions. For instance, a concise and high-yielding double aza-Michael reaction has been demonstrated as an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. nih.gov The resulting piperidones are versatile intermediates that can be further functionalized. nih.govresearchgate.net

The reduction of dihydropyridines is another widely adopted method for synthesizing piperidine derivatives. researchgate.net Additionally, various cyclization strategies, including alkene cyclization, intramolecular aza-Michael reactions, and metal-catalyzed cyclizations, are employed to construct the piperidine core. mdpi.comsemanticscholar.org Enzymatic strategies are also emerging as powerful alternatives for the synthesis of piperidones, offering high selectivity and milder reaction conditions. researchgate.netnih.gov

Strategies for Site-Specific Deuteration at C-2 and C-6 Positions

The introduction of deuterium (B1214612) at specific positions within a molecule, such as the C-2 and C-6 positions of 1-methyl-4-piperidone, requires carefully designed synthetic strategies. These methods are crucial for creating isotopically labeled compounds with high purity for various applications. d-nb.info

Selection and Derivatization of Deuterium-Enriched Precursors

A primary strategy for site-specific deuteration involves the use of precursors that are already enriched with deuterium. Starting with deuterated building blocks ensures the incorporation of deuterium at the desired locations from the outset of the synthesis. d-nb.infosmolecule.com For example, the synthesis of deuterated piperidines can be achieved by employing deuterated acrylate esters in dearomative functionalization reactions of pyridine (B92270) derivatives.

The use of deuterated solvents, such as deuterium oxide (D₂O), in key reaction steps can also lead to the incorporation of deuterium. mdpi.com For instance, refluxing a compound in D₂O with a suitable catalyst can facilitate hydrogen-deuterium (H/D) exchange at specific positions.

Regio- and Stereoselective Deuteration Techniques for Piperidine Ring Systems

Achieving regio- and stereoselectivity in the deuteration of piperidine rings is a significant challenge. d-nb.info One approach involves the dearomative functionalization of pyridine derivatives. For example, the reaction of pyridine derivatives with deuterated dienophiles under rhodium catalysis can form deuterated piperidine intermediates with deuterium incorporation at the C-2 and C-6 positions.

Enzymatic methods have also shown great promise in achieving high stereoselectivity. Chemo-enzymatic cascades, combining chemical synthesis with biocatalysis, can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.govacs.org Deuterium labeling experiments using deuterated cofactors in these enzymatic reactions have demonstrated the ability to introduce deuterium at specific positions, such as the C-2 position. nih.govacs.org

Applications in Advanced Analytical Chemistry

Quantitative Analysis Utilizing 1-Methyl-4-piperidone-2,2,6,6-d4 as an Internal Standard

Stable isotope-labeled compounds, such as 1-Methyl-4-piperidone-2,2,6,6-d4, are considered the gold standard for internal standards in mass spectrometry-based quantitative analysis. researchgate.net They exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation. researchgate.net This co-elution and similar ionization efficiency allow for effective compensation for variations in sample matrix and instrument response, leading to highly accurate quantification. researchgate.netclearsynth.com

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of robust LC-MS/MS methods is critical for the sensitive and selective quantification of analytes in complex matrices. In this context, 1-Methyl-4-piperidone-2,2,6,6-d4 plays a pivotal role as an internal standard. nih.govunipd.it The process involves optimizing several parameters to achieve the desired analytical performance.

Chromatographic Separation: The goal is to achieve efficient separation of the analyte from other matrix components. A typical approach involves using a C18 column with a gradient elution program. nih.govunipd.itnih.gov The mobile phase often consists of a mixture of an aqueous solution with a modifier like formic acid and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govunipd.itnih.gov The gradient is adjusted to ensure sharp peaks and adequate resolution. nih.govunipd.it

Mass Spectrometry Detection: The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode for quantitative analysis. nih.govunipd.it This involves selecting specific precursor-to-product ion transitions for both the analyte and the internal standard, 1-Methyl-4-piperidone-2,2,6,6-d4. mdpi.com This highly selective detection method minimizes interferences from the sample matrix. researchgate.net

| Parameter | Typical Condition | Source |

| Column | C18 | nih.govunipd.itnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.govnih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | nih.govunipd.it |

| Flow Rate | 0.4 mL/min | nih.govunipd.it |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govunipd.itmdpi.com |

| This table represents a set of typical starting conditions for developing an LC-MS/MS method and may require further optimization. |

Implementation in Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

For volatile and semi-volatile compounds, GC-MS is a powerful analytical technique. 1-Methyl-4-piperidone-2,2,6,6-d4 can be effectively implemented as an internal standard in GC-MS protocols to ensure accurate quantification. clearsynth.com

Sample Preparation and Derivatization: Depending on the analyte's properties, derivatization may be necessary to improve its volatility and thermal stability for GC analysis. researchgate.net However, for compounds like 1-Methyl-4-piperidone (B142233), direct injection may be feasible. sigmaaldrich.com The internal standard, 1-Methyl-4-piperidone-2,2,6,6-d4, is added to the sample prior to any extraction or derivatization steps to account for analyte losses during sample workup. gcms.cz

GC Separation and MS Detection: A capillary column, such as a DB-5MS, is commonly used for separation. nih.gov The oven temperature program is optimized to achieve good resolution between the analyte and other components in the sample. dokumen.pub The mass spectrometer is operated in selected ion monitoring (SIM) or full-scan mode. In SIM mode, specific ions for the analyte and the deuterated internal standard are monitored, providing high sensitivity and selectivity. nih.gov

| Parameter | Typical Condition | Source |

| Column | DB-5MS (or similar) | nih.gov |

| Injection Mode | Splitless | nih.govdokumen.pub |

| Carrier Gas | Helium | nih.govdokumen.pub |

| Oven Program | Temperature gradient (e.g., 40°C to 250°C) | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | nih.gov |

| This table outlines common parameters for GC-MS analysis which may be adjusted based on the specific application. |

Enhancement of Analytical Sensitivity and Accuracy through Isotopic Dilution

Isotopic dilution mass spectrometry (IDMS) is a definitive analytical technique that relies on the addition of a known amount of an isotopically labeled standard, such as 1-Methyl-4-piperidone-2,2,6,6-d4, to a sample. fda.gov By measuring the ratio of the non-labeled analyte to the labeled standard, the concentration of the analyte in the original sample can be determined with high accuracy and precision. clearsynth.com

The key advantages of using 1-Methyl-4-piperidone-2,2,6,6-d4 in IDMS include:

Correction for Matrix Effects: The internal standard experiences the same matrix-induced signal suppression or enhancement as the analyte, allowing for accurate correction. clearsynth.comresearchgate.net

Compensation for Sample Loss: Any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard, ensuring the analyte-to-internal standard ratio remains constant. researchgate.net

Improved Precision and Accuracy: By minimizing the impact of experimental variations, IDMS with a deuterated standard leads to more reliable and reproducible results. clearsynth.comsigmaaldrich.com

Method Validation and Quality Control in Synthetic Chemistry and Bioanalysis

The validation of analytical methods is a critical requirement in regulated environments such as synthetic chemistry and bioanalysis to ensure the reliability and quality of the generated data. researchgate.net 1-Methyl-4-piperidone-2,2,6,6-d4 plays a crucial role in this process. pharmaffiliates.com

Role as Reference Standards for Analytical Method Performance Evaluation

During method validation, 1-Methyl-4-piperidone-2,2,6,6-d4 is used to assess several key performance parameters: unipd.itnih.gov

Selectivity and Specificity: By analyzing blank samples spiked with the internal standard, one can ensure that there are no interfering peaks at the retention time of the analyte or the internal standard. unipd.itepa.gov

Linearity: Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The use of an internal standard helps to ensure the linearity of the response over a defined concentration range. nih.govunipd.it

Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the method are determined by analyzing quality control (QC) samples at different concentration levels. The internal standard corrects for variability, leading to improved accuracy and precision. nih.govnih.gov

Recovery: The efficiency of the extraction process is evaluated by comparing the response of an analyte in a pre-spiked sample to a post-spiked sample. The internal standard helps to normalize for any variations in the extraction process. researchgate.net

Accurate Quantification of Analytes and Related Substances

In both synthetic chemistry and bioanalysis, accurate quantification of the target analyte and any related substances or impurities is essential. 1-Methyl-4-piperidone-2,2,6,6-d4, as an internal standard, is instrumental in achieving this. clearsynth.com

Applications in Isotopic Tracer and Pathway Elucidation Studies

Metabolic Pathway Research Utilizing Stable Isotopes

Stable isotope labeling is a fundamental technique in metabolic research, providing unparalleled insights into the biotransformation of compounds within living organisms. clearsynth.com Deuterated molecules, such as 1-Methyl-4-piperidone-2,2,6,6-d4, serve as tracers that can be easily distinguished from their non-labeled counterparts by mass spectrometry. unam.mx

The piperidine (B6355638) ring is a common structural motif in a vast number of pharmaceuticals. d-nb.info Understanding its metabolic fate is crucial for drug development. The deuteration at the 2 and 6 positions of the piperidone ring in 1-Methyl-4-piperidone-2,2,6,6-d4 makes it an excellent tracer for studying metabolic transformations. When introduced into a biological system, the mass difference created by the four deuterium (B1214612) atoms allows researchers to follow the compound and its metabolites.

Metabolic processes often involve oxidation, N-dealkylation, or ring hydroxylation. nih.gov For instance, a metabolite identification study on a piperidine-containing compound indicated that N-dealkylation was a major metabolic liability. nih.gov By using a deuterated analog, scientists can precisely identify which metabolites retain the deuterium-labeled core, thereby mapping the specific biotransformation pathways the piperidone structure undergoes. This method helps distinguish between metabolites of the drug and endogenous molecules that might have similar structures. nih.gov

Deuterated analogs are instrumental in elucidating the metabolism of small molecule drugs. acs.org The substitution of hydrogen with deuterium can significantly influence the rate of metabolic reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). unam.mx C-H bond cleavage is often a rate-limiting step in metabolism by cytochrome P450 (CYP) enzymes. researchgate.net Because a C-D bond is stronger and breaks more slowly than a C-H bond, deuteration at a metabolic "hot spot" can slow down the metabolism of a drug. rsc.org

This principle is applied to investigate drug metabolism pathways. For example, studies on deuterated analogs of clopidogrel, which contains a piperidine ring, showed that deuteration enhanced the stability of the piperidine moiety and increased the generation of the active metabolite. d-nb.infoacs.org Similarly, using 1-Methyl-4-piperidone-2,2,6,6-d4 as a model, researchers can investigate how methylation and the piperidone structure influence metabolic stability and identify the primary enzymes responsible for its degradation. google.com This information is vital for designing new drugs with improved pharmacokinetic profiles. acs.orgucsb.edu

| Study Focus | Compound Type | Key Finding | Reference |

| Metabolic Stability | Piperidine Analogues | Substitution of fluorine or addition of polar groups to the piperidine ring improved metabolic stability in mouse liver microsomes. | acs.org |

| Prodrug Activation | Deuterated Clopidogrel (piperidine-containing) | Deuteration of the piperidine ring increased the percentage of prodrug activation by enhancing metabolic stability. | acs.org |

| Pharmacokinetics | Deuterated Tolperisone (piperidine derivative) | Deuteration impeded hydroxylation on the phenyl group, leading to a reduced first-pass effect and potentially allowing for lower doses. | google.com |

| Receptor Antagonists | 4-Oxopiperidine Scaffold | N-methylimidazopyridine coupled with a 4-oxopiperidine scaffold showed significantly improved liver microsome stability compared to 3-oxypiperidine analogs. | nih.gov |

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. nih.gov Stable isotope-labeled compounds are essential for both targeted and untargeted metabolomics. all-chemistry.com

In targeted metabolomics , researchers look for specific, known metabolites. Deuterated standards, like 1-Methyl-4-piperidone-2,2,6,6-d4, can be used as internal standards for the accurate quantification of the non-labeled parent compound or its expected metabolites. unam.mx Because the labeled standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, correcting for sample loss during preparation and analysis.

In untargeted metabolomics , the goal is to identify all measurable metabolites to find biomarkers or understand metabolic responses. When a biological system is dosed with a deuterated compound like 1-Methyl-4-piperidone-2,2,6,6-d4, its metabolites can be readily identified in the complex data by searching for pairs of mass signals separated by the specific mass difference conferred by the deuterium atoms. nih.gov This approach allows for the discovery of novel or unexpected metabolic pathways without prior knowledge of the metabolites' identities. nih.gov

Proteomics and Protein Dynamics Investigations with Stable Isotope Labeling

Quantitative proteomics seeks to measure the abundance of proteins and their changes under different conditions. nih.gov Stable isotope labeling is a cornerstone of this field, enabling the accurate comparison of protein levels between different samples. nih.govisotope.com While metabolic labeling in cell culture (SILAC) is common, chemical labeling methods are used for samples where metabolic incorporation is not feasible. isotope.com

Compounds like 1-Methyl-4-piperidone-2,2,6,6-d4 are building blocks that can be incorporated into more complex chemical probes. The principle involves using reagents containing stable isotopes to tag proteins or peptides. For example, stable isotope dimethyl labeling uses isotopomers of formaldehyde (B43269) to label primary amines in peptides, allowing for quantification. isotope.com

Furthermore, stable isotopes can be used to study protein dynamics and conformation. acs.org In a technique called hydrogen-deuterium exchange (HDX) mass spectrometry, proteins are exposed to a deuterated solvent (D₂O). The rate at which backbone amide hydrogens exchange with deuterium provides information about the protein's structure and flexibility. Regions involved in strong hydrogen bonding or buried within the protein's core will exchange more slowly. acs.org While not a direct application of 1-Methyl-4-piperidone-2,2,6,6-d4 itself, the principles of using deuterium to probe biological molecules are central to the field.

Monitoring and Elucidating Complex Chemical Reaction Pathways

Deuterated compounds are indispensable for elucidating the mechanisms of complex chemical reactions. clearsynth.comrsc.org By strategically placing deuterium atoms within a molecule, chemists can determine which bonds are broken and formed during a reaction. unam.mx The kinetic isotope effect (KIE) is a primary tool in these investigations. ucsb.edu A significant change in the reaction rate upon substituting hydrogen with deuterium indicates that the C-H bond is broken in the rate-determining step of the reaction.

For a compound like 1-Methyl-4-piperidone-2,2,6,6-d4, the deuterium atoms are at positions alpha to the carbonyl group and the nitrogen atom. This positioning would be useful for studying reactions involving these functional groups, such as enolate formation or reactions at the nitrogen. For instance, in a base-catalyzed enolization, the rate of deuterium abstraction from the alpha-carbon could be compared to the rate of hydrogen abstraction in the non-labeled compound to understand the mechanism. By analyzing the products using mass spectrometry or NMR spectroscopy, the fate of the deuterium atoms can be tracked, providing definitive evidence for proposed reaction pathways. acs.org

Spectroscopic and Structural Characterization Methodologies for Deuterated Piperidones

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and it plays a particularly crucial role in the analysis of deuterated compounds.

¹H NMR for Deuterium (B1214612) Incorporation and Isotopic Purity Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary method to verify the successful incorporation of deuterium atoms and to assess the isotopic purity of 1-Methyl-4-piperidone-2,2,6,6-d4. In the ¹H NMR spectrum of the non-deuterated parent compound, 1-Methyl-4-piperidone (B142233), distinct signals corresponding to the protons at each position of the piperidone ring and the methyl group are observed. chemicalbook.com

The successful synthesis of 1-Methyl-4-piperidone-2,2,6,6-d4 is confirmed by the significant reduction or complete disappearance of the signals corresponding to the protons at the C2 and C6 positions. The degree of deuterium incorporation can be quantified by comparing the integration of the residual proton signals at these positions with the integration of a stable internal standard or the signal of the N-methyl protons, which remains unchanged. The presence of small residual peaks indicates incomplete deuteration.

¹³C NMR and ²H NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides further structural confirmation. The ¹³C NMR spectrum of 1-Methyl-4-piperidone-2,2,6,6-d4 will exhibit characteristic shifts for the carbonyl carbon (C4), the N-methyl carbon, and the piperidine (B6355638) ring carbons. scielo.org.bo The carbons directly bonded to deuterium (C2 and C6) will show a characteristic triplet multiplicity in the proton-decoupled ¹³C NMR spectrum due to coupling with the deuterium nucleus (spin I = 1). blogspot.com This "isotope effect" can also cause a slight upfield shift in the resonance of the deuterated carbons compared to their non-deuterated counterparts. blogspot.com

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy offers a direct method to observe the incorporated deuterium atoms. The ²H NMR spectrum of 1-Methyl-4-piperidone-2,2,6,6-d4 would show a distinct resonance peak corresponding to the deuterium atoms at the 2 and 6 positions, providing unambiguous evidence of successful labeling.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of molecules, and it is particularly powerful in the analysis of isotopically labeled compounds.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) provides information about the molecular weight and fragmentation pattern of a compound. The EIMS of the non-deuterated 1-Methyl-4-piperidone shows a molecular ion peak (M⁺) at m/z 113. nist.govnist.gov For 1-Methyl-4-piperidone-2,2,6,6-d4, the molecular ion peak is expected to shift to m/z 117, corresponding to the addition of four deuterium atoms. The fragmentation pattern observed in the mass spectrum can also be used to confirm the location of the deuterium labels. jlu.edu.cn

Table 1: Comparison of EIMS Data for 1-Methyl-4-piperidone and its Deuterated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M⁺ Peak (m/z) |

| 1-Methyl-4-piperidone | C₆H₁₁NO | 113.16 | 113 |

| 1-Methyl-4-piperidone-2,2,6,6-d4 | C₆H₇D₄NO | 117.18 | 117 |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive ion mode, 1-Methyl-4-piperidone-2,2,6,6-d4 would be expected to show a protonated molecule [M+H]⁺ at m/z 118. ESI-MS is valuable for confirming the molecular weight of the deuterated compound with high accuracy. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion. nih.govnih.gov By selecting the [M+H]⁺ ion of 1-Methyl-4-piperidone-2,2,6,6-d4 (m/z 118) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. Comparison of this fragmentation pattern with that of the non-deuterated compound allows for the precise localization of the deuterium atoms within the molecule.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. vt.edu For 1-Methyl-4-piperidone-2,2,6,6-d4, HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental formulas. This technique provides a high degree of confidence in the identity of the synthesized deuterated compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the molecular structure of a compound. youtube.comkurouskilab.com IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes, while Raman spectroscopy involves the inelastic scattering of monochromatic light. youtube.com Both methods yield a unique spectral fingerprint based on the molecule's vibrational states. youtube.com

For 1-Methyl-4-piperidone-2,2,6,6-d4, the introduction of deuterium atoms at the 2 and 6 positions of the piperidone ring induces noticeable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds in the non-deuterated analogue. These shifts are a direct consequence of the heavier mass of deuterium.

Key vibrational modes to consider in the analysis of 1-Methyl-4-piperidone-2,2,6,6-d4 include:

C-D Stretching: These vibrations will appear at lower frequencies (typically in the 2100-2250 cm⁻¹ range) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹).

C=O Stretching: The carbonyl group stretch is a strong, characteristic band in the IR spectrum, typically appearing around 1715 cm⁻¹. The position of this band can be influenced by the conformation of the piperidone ring.

C-N Stretching: These vibrations are typically found in the fingerprint region of the spectrum.

While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is dependent on changes in polarizability. nih.gov Therefore, some vibrational modes that are weak or silent in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational analysis. youtube.comnih.gov The use of deuterated solvents is often necessary for IR-based diffusion-ordered spectroscopy (IR-DOSY), a consideration that is not required for Raman-DOSY. nih.gov

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Purity and Stereochemical Assignment

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides exceptionally precise information about a molecule's three-dimensional structure. brightspec.com It measures the rotational transitions of a molecule, which are directly related to its moments of inertia. researchgate.net Because the moments of inertia are determined by the mass and position of each atom, MRR is exquisitely sensitive to isotopic substitution. nih.gov

Key applications of MRR for 1-Methyl-4-piperidone-2,2,6,6-d4 include:

Unambiguous Isotopic Purity Determination: Every isotopologue (a molecule differing only in its isotopic composition) has a unique rotational spectrum. nih.gov MRR can distinguish and quantify the abundance of 1-Methyl-4-piperidone-2,2,6,6-d4 from its non-deuterated and partially deuterated counterparts in a mixture without the need for chromatographic separation. researchgate.netnih.gov This is a significant advantage over other techniques where isotopic mixtures can be difficult to resolve. nih.gov

Precise Stereochemical Assignment: The rotational constants derived from an MRR spectrum are directly tied to the molecule's geometry. nih.gov By comparing experimentally measured rotational constants with those predicted from quantum chemical calculations, the precise conformation of the piperidone ring and the stereochemical arrangement of its substituents can be determined with high confidence. brightspec.comresearchgate.net

Library-Free Identification: A major strength of MRR is the ability to predict the spectrum of a molecule from its computed structure to a high degree of accuracy. researchgate.net This allows for confident, library-free identification of the compound and any potential isomeric impurities. researchgate.net

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the chemical purity of 1-Methyl-4-piperidone-2,2,6,6-d4 and for separating it from any impurities or related compounds.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. gcms.cz For the analysis of 1-Methyl-4-piperidone-2,2,6,6-d4, a GC system equipped with a suitable capillary column and a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would be employed.

A study on a related deuterated compound, 1-Cyclopropyl-4-piperidone-2,2,6,6-d4, utilized GC/EIMS with a temperature program starting at 80°C for 2 minutes, followed by a ramp of 10°C/min for 15 minutes, which showed a single peak with a retention time of 4.44 minutes. core.ac.uk The choice of stationary phase is critical; for amines, it is often necessary to use a basic stationary phase or to treat the support with a base like potassium hydroxide (B78521) (KOH) to reduce peak tailing. gcms.cz

Typical GC parameters for piperidone analysis might include:

| Parameter | Value/Type |

| Column | Capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) |

| Carrier Gas | Nitrogen or Helium |

| Injection Mode | Split/Splitless |

| Detector | FID or MS |

This table presents a generalized set of parameters. Actual conditions would need to be optimized for the specific instrument and column used.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. core.ac.uk Reversed-phase HPLC is a common mode used for the analysis of piperidone derivatives. conicet.gov.ar

A method for the non-deuterated 1-Methyl-4-piperidone has been developed using a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For mass spectrometry (MS) compatible applications, formic acid can be used as a replacement for phosphoric acid. sielc.com The presence of deuterium can sometimes lead to shifts in retention times compared to the non-deuterated analog, an effect known as the chromatographic deuterium effect (CDE). nih.govacs.org

Illustrative HPLC conditions for piperidone analysis:

| Parameter | Value/Type |

| Column | C18 or other suitable reversed-phase column |

| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., formic acid or phosphoric acid) |

| Flow Rate | Typically 0.5-1.5 mL/min |

| Detection | UV or MS |

This table presents a generalized set of parameters. Actual conditions would need to be optimized for the specific instrument and column used.

Q & A

Q. What are the validated synthetic routes for preparing 1-Methyl-4-piperidone-2,2,6,6-d4 with high isotopic purity?

- Methodological Answer : The synthesis typically involves deuterium exchange at specific positions using deuterated reagents. For example, site-selective deuteration via DBHDA (deutero-bis(hydroxyethyl)amine) can achieve >98% isotopic purity by targeting the 2,2,6,6 positions of the piperidone ring. Reaction conditions (e.g., pH 8–9, 60°C, 24 hrs) must be optimized to minimize proton back-exchange .

- Key Parameters :

| Isotopic Purity | Reaction Yield | Analytical Validation |

|---|---|---|

| ≥98 atom% D | 70–85% | NMR (²H), LC-MS/MS |

Q. How is the isotopic integrity of 1-Methyl-4-piperidone-2,2,6,6-d4 verified in pharmacokinetic studies?

- Methodological Answer : Isotopic purity is confirmed using quantitative ²H-NMR and high-resolution mass spectrometry (HRMS). For instance, ²H-NMR at 600 MHz resolves deuterium incorporation at the 2,2,6,6 positions, while HRMS (Q-TOF) detects isotopic clusters to rule out partial deuteration artifacts. Cross-validation with unlabeled analogs ensures no isotopic dilution during biological assays .

Advanced Research Questions

Q. How can 1-Methyl-4-piperidone-2,2,6,6-d4 resolve contradictions in metabolic flux analysis of piperidine derivatives?

- Methodological Answer : Discrepancies in metabolic pathway mapping (e.g., competing oxidation vs. ring-opening pathways) arise due to overlapping signals in unlabeled analogs. Using the deuterated compound, LC-MS/MS with MRM (multiple reaction monitoring) isolates specific fragments (e.g., m/z 142 → 98 for 2,2,6,6-d4), enabling precise tracking of metabolic intermediates. This approach clarifies flux ratios in liver microsome assays .

- Case Study :

| Pathway | Unlabeled Signal Overlap | Deuterated Signal Specificity |

|---|---|---|

| N-Oxidation | 85% overlap | 99% specificity |

| Ring Hydroxylation | 78% overlap | 97% specificity |

Q. What experimental designs mitigate deuterium isotope effects in kinetic studies with 1-Methyl-4-piperidone-2,2,6,6-d4?

- Methodological Answer : Deuterium kinetic isotope effects (KIE) can distort reaction rates, particularly in enzyme-catalyzed oxidations. To mitigate this:

Q. How does 1-Methyl-4-piperidone-2,2,6,6-d4 improve sensitivity in stable isotope tracing of central carbon metabolism?

- Methodological Answer : The compound’s deuterium labeling reduces background noise in LC-MS/MS by shifting MRM transitions away from endogenous metabolites. For example, in glycolysis/TCA cycle tracing, the 2,2,6,6-d4 label generates unique fragments (e.g., m/z 155 → 113) distinguishable from unlabeled citrate or succinate. This enhances signal-to-noise ratios by 10–50× in tissue homogenates .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and MS data on deuterium positional stability in 1-Methyl-4-piperidone-2,2,6,6-d4?

- Methodological Answer : Discrepancies may arise from:

- NMR limitations : ²H-NMR cannot resolve deuterium at equivalent positions (2,2 vs. 6,6).

- MS artifacts : In-source fragmentation may distort isotopic patterns.

Resolution : Combine 2D ¹H-¹³C HSQC NMR to map deuterium via ¹³C satellites, and tandem MS/MS with collision-induced dissociation (CID) to confirm positional integrity. Cross-reference with synthetic standards (e.g., 2,2-d2 vs. 6,6-d2 analogs) .

Stability and Storage Guidelines

Q. What conditions preserve the isotopic stability of 1-Methyl-4-piperidone-2,2,6,6-d4 during long-term storage?

- Methodological Answer : Store at ≤−20°C under argon to prevent deuterium exchange with ambient moisture. Accelerated stability studies (40°C/75% RH, 6 months) show <0.5% protonation when sealed in amber vials with PTFE-lined caps. Avoid freeze-thaw cycles, which increase deuterium loss by 2–3% per cycle .

Pharmacological Applications

Q. How is 1-Methyl-4-piperidone-2,2,6,6-d4 used to study blood-brain barrier (BBB) penetration of piperidine-based drugs?

- Methodological Answer : The deuterated analog serves as an internal standard in LC-MS/MS assays to quantify unlabeled drug concentrations in cerebrospinal fluid (CSF). Its identical physicochemical properties (logP, pKa) normalize extraction recovery variations, reducing inter-sample variability to <5% in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.